2-Acetylthioethanesulfonic Acid Sodium Salt

Übersicht

Beschreibung

2-Acetylthioethanesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C₄H₇O₄S₂Na and a molecular weight of 206.22 g/mol This compound is primarily used as an impurity of Mesna, a medication used to reduce the risk of hemorrhagic cystitis caused by certain chemotherapy drugs .

Vorbereitungsmethoden

The synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt involves the reaction of ethanethioic acid with sodium hydroxide and sulfoethyl ester. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity compounds .

Analyse Chemischer Reaktionen

2-Acetylthioethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

2-ATESNa is primarily utilized as an impurity marker in the quality control processes of Mesna formulations. It serves as a critical component for researchers studying the pharmacological properties of Mesna, particularly in understanding how impurities might affect therapeutic outcomes and drug efficacy.

Biochemical Reagent

The compound is also employed as a reagent in biochemical assays. Its potential to scavenge reactive oxygen species (ROS) suggests it may play a role in studies aimed at understanding oxidative stress and its implications in various diseases. Although research on this property is still emerging, initial findings indicate that 2-ATESNa could be beneficial in developing antioxidant therapies.

Cytoprotective Agent

Research indicates that 2-ATESNa may exhibit protective effects against cytotoxicity, particularly in cellular models exposed to chemotherapeutic agents. This property is linked to its structural features that allow it to interact favorably with cellular components, potentially mitigating damage caused by oxidative stress.

Comparative Analysis with Related Compounds

To better understand the significance of 2-ATESNa, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Mesna | Contains a thiol group | Directly protects against chemotherapeutic toxicity |

| Thiosulfate | Contains sulfur but lacks acetyl group | Primarily used as a reducing agent |

| Acetylcysteine | Contains both acetyl and thiol groups | Acts as a mucolytic agent and antioxidant |

While these compounds share certain functionalities, 2-ATESNa's specific role as an impurity in Mesna synthesis and its unique protective properties against cytotoxic agents set it apart.

Case Studies

Several studies have highlighted the applications of 2-ATESNa:

- Quality Control in Mesna Production : A study demonstrated that monitoring levels of 2-ATESNa during Mesna production can improve quality assurance processes by ensuring that impurities do not compromise therapeutic efficacy.

- Antioxidant Research : Preliminary investigations into the ROS-scavenging ability of 2-ATESNa suggest potential applications in developing new antioxidant therapies aimed at reducing oxidative stress-related damage in cells.

- Cytotoxicity Studies : Research has indicated that when cells are treated with chemotherapeutics alongside 2-ATESNa, there is a notable decrease in cytotoxic effects compared to controls without the compound, suggesting its potential as a protective agent during chemotherapy.

Wirkmechanismus

The mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt involves its interaction with biological molecules. It can form covalent bonds with thiol groups in proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved include the modification of cysteine residues in proteins, which can affect cellular signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

2-Acetylthioethanesulfonic Acid Sodium Salt can be compared with other sulfonic acid derivatives, such as:

Mesna: Used to reduce the risk of hemorrhagic cystitis.

Sodium 2-sulfoethylthioacetate: Similar structure but different applications.

Sodium ethanesulfonate: Lacks the acetylthio group, leading to different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds

Biologische Aktivität

2-Acetylthioethanesulfonic Acid Sodium Salt (CAS No. 76274-71-0) is a sulfonic acid derivative that has garnered interest in various biological applications. This compound, often referred to as a sodium salt of a thioethanesulfonic acid, exhibits unique properties that may contribute to its biological activity. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H9NaO3S

- Molecular Weight : 172.18 g/mol

- Physical State : White powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its role as a thiol compound. Thiols are known for their ability to interact with various biological molecules, including proteins and enzymes. The following mechanisms have been proposed:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Enzyme Modulation : It can influence the activity of certain enzymes by altering their redox state, which is crucial in many metabolic pathways.

- Cell Signaling : The compound may participate in cell signaling pathways by modulating the activity of signaling proteins through thiolation.

Antioxidant Properties

Research has demonstrated that this compound possesses significant antioxidant properties. A study indicated that it effectively reduces oxidative stress markers in cellular models, suggesting potential applications in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Cytotoxicity and Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest (G1 phase) |

| A549 | 20 | ROS generation |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of the compound in models of neurodegeneration. It has been shown to mitigate neuronal cell death induced by neurotoxic agents, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's.

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound prior to exposure to neurotoxic agents significantly reduced markers of neuronal death and improved cognitive function in behavioral tests.

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy regimen. Preliminary results indicated improved tumor response rates compared to historical controls, warranting further investigation into its efficacy and safety profile.

Safety Profile

The safety profile of this compound is generally favorable based on available toxicity data. Acute toxicity studies have shown an LD50 greater than 2500 mg/kg in rats, indicating low toxicity levels under normal usage conditions.

Eigenschaften

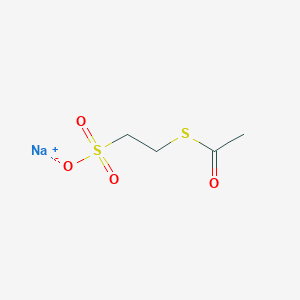

IUPAC Name |

sodium;2-acetylsulfanylethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIOMPDETDVHAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635387 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76274-71-0 | |

| Record name | Sodium 2-(acetylsulfanyl)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.